molecular formula C20H30N2O3 B7098906 Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate

Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate

Cat. No.: B7098906
M. Wt: 346.5 g/mol
InChI Key: MEROEFKZMBGIRV-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[55]undecan-9-yl)propanoate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the methyl ester group. Common reagents used in these reactions include benzyl bromide, methylamine, and various catalysts to facilitate the spirocyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
  • 4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Uniqueness

Methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate is unique due to the presence of the methyl ester group, which can influence its reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

methyl 2-(4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-16-13-21(14-18-7-5-4-6-8-18)15-20(25-16)9-11-22(12-10-20)17(2)19(23)24-3/h4-8,16-17H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEROEFKZMBGIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCN(CC2)C(C)C(=O)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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